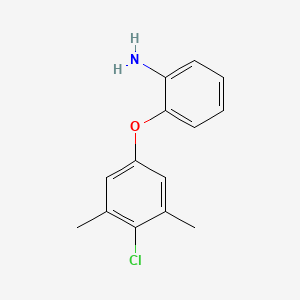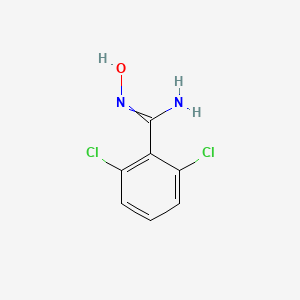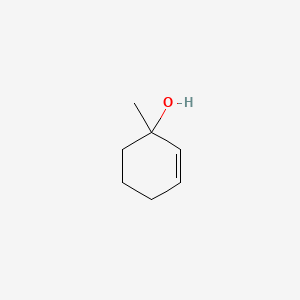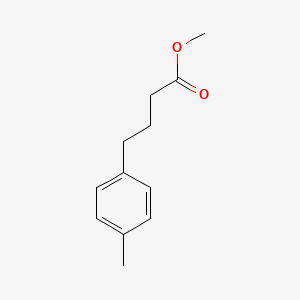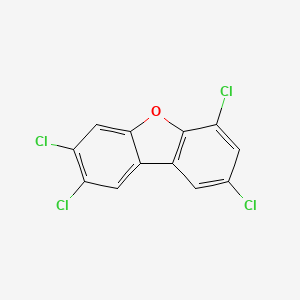
2,3,6,8-Tetrachlorodibenzofuran
Vue d'ensemble
Description
2,3,6,8-Tetrachlorodibenzofuran is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . CDFs are not deliberately produced by industry but are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
The synthesis of tetrachlorodibenzofuran isomers, including 2,3,6,8-Tetrachlorodibenzofuran, has been reported and identified by capillary column gas chromatography mass spectrometry . The detailed reaction mechanisms between TCDF and CH radical have been systematically investigated employing the B3LYP method of density functional theory (DFT) in combination with the atoms in molecules (AIM) theory and ab initio molecular dynamics .Molecular Structure Analysis
The molecular formula of 2,3,6,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its molecular weight is 306.0 g/mol . The InChIKey is SPMZHWVRMWWTSY-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanisms between TCDF and CH radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Physical And Chemical Properties Analysis
2,3,6,8-Tetrachlorodibenzofuran has a molecular weight of 306.0 g/mol . Its molecular formula is C12H4Cl4O . The InChIKey is SPMZHWVRMWWTSY-UHFFFAOYSA-N .Applications De Recherche Scientifique
Metabolic Pathways and Biliary Metabolites
Researchers have investigated the metabolism of 2,3,7,8-tetrachlorodibenzofuran (TCDF), revealing major biliary metabolites like 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran in rats. These findings help understand metabolic pathways and potential effects on organisms (Burka, McGown, & Tomer, 1990).
Teratogenic Effects in Mice
TCDF has been studied for its teratogenic effects in mice, where it caused dose-related increases in defects like cleft palates and hydronephrotic kidneys in offspring. This highlights its potential risks and biological impact (Weber, Lamb, Harris, & Moore, 1984).
Pharmacokinetics Across Species
A physiological model was developed to describe the distribution of TCDF in rats, mice, and monkeys, revealing significant concentration in the liver and fat tissues. This research provides crucial insights into the pharmacokinetics and distribution of TCDF in different species (King, Dedrick, Collins, Matthews, & Birnbaum, 1983).
Metabolic Fate in Rainbow Trout
The metabolism and excretion patterns of TCDF in rainbow trout were studied to assess environmental risks. The research indicated a biphasic elimination pattern and the presence of significant amounts of water-soluble metabolites in bile and liver (Maślanka, Steward, Pangrekar, Kumar, & Sikka, 1992).
Environmental Fate and Bioavailability
Studies on the environmental fate of TCDF focused on its bioavailability and long-term effects in lake ecosystems. It was found that TCDF rapidly redistributes to bottom sediments, with implications for its bioavailability to aquatic organisms (Currie, Fairchild, Holoka, & Muir, 2000).
Analytical Methodology
Analytical Methodology
The development of advanced analytical methodologies for detecting TCDF has been a significant area of research. Techniques like gas chromatography combined with mass spectrometry have been employed to achieve low detection limits, enhancing the ability to monitor and assess the presence of TCDF in various matrices (Korfmacher, Mitchum, Hileman, & Mazer, 1983).
Safety And Hazards
2,3,6,8-Tetrachlorodibenzofuran is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . These chemicals are not deliberately produced by industry but are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . They are known to have varying harmful health and environmental effects .
Orientations Futures
Propriétés
IUPAC Name |
2,3,6,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-7-6-3-8(14)9(15)4-11(6)17-12(7)10(16)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMZHWVRMWWTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205754 | |
| Record name | 2,3,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,8-Tetrachlorodibenzofuran | |
CAS RN |
57117-37-0 | |
| Record name | 2,3,6,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZLJ7S7VBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





